

# (2-Acetamido-5-chlorophenyl)boronic acid synthesis and characterization

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## Compound of Interest

Compound Name:	(2-Acetamido-5-chlorophenyl)boronic acid
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An In-depth Technical Guide to the Synthesis and Characterization of **(2-Acetamido-5-chlorophenyl)boronic acid**

## Introduction: A Versatile Building Block in Modern Chemistry

**(2-Acetamido-5-chlorophenyl)boronic acid** is a highly functionalized organoboron compound that has emerged as a crucial building block in contemporary organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a boronic acid moiety ortho to an acetamido group and para to a chlorine atom, imparts a distinct reactivity profile. This makes it an invaluable reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds.<sup>[1][2][3][4]</sup>

The ability to precisely introduce the 2-acetamido-5-chlorophenyl fragment into complex molecular architectures is of significant interest to drug development professionals. Boronic acids and their derivatives are integral to the discovery of new therapeutic agents, including proteasome inhibitors and  $\beta$ -lactamase inhibitors.<sup>[5][6][7]</sup> This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, molecular properties, detailed characterization, and key applications of **(2-Acetamido-5-chlorophenyl)boronic acid**, grounding its protocols in established scientific principles.

# Molecular Architecture and Physicochemical Properties

The reactivity and utility of **(2-Acetamido-5-chlorophenyl)boronic acid** are direct consequences of its molecular structure. The trigonal planar boron center, characteristic of  $sp^2$  hybridization in arylboronic acids, is flanked by substituents that exert significant and opposing electronic effects.<sup>[8]</sup>

- 2-Acetamido Group: This group acts as an electron-donating group through resonance. This effect increases the electron density at the boron center, which can help stabilize reactive intermediates in catalytic cycles.<sup>[8]</sup> Furthermore, the N-H proton of the amide can participate in intramolecular hydrogen bonding with one of the boronic acid hydroxyl groups, influencing the compound's conformation and reactivity.
- 5-Chloro Group: The chlorine atom is electron-withdrawing via its inductive effect, which deactivates the phenyl ring and enhances the electrophilicity and Lewis acidity of the boron atom.<sup>[8]</sup> This modulation is critical for the transmetalation step in Suzuki-Miyaura couplings.

This electronic push-pull relationship makes the compound a stable, yet reactive, coupling partner.

## Key Physicochemical Data

Property	Value
CAS Number	1072945-85-7 <sup>[9][10]</sup>
Molecular Formula	$C_8H_9BCINO_3$ <sup>[9][10]</sup>
Molecular Weight	213.43 g/mol
IUPAC Name	(2-acetamido-5-chlorophenyl)boronic acid <sup>[9]</sup>
Appearance	Typically a white to off-white solid
Purity	Commercially available with $\geq 95.0\%$ purity <sup>[9]</sup>

# Synthesis of (2-Acetamido-5-chlorophenyl)boronic acid: A Methodological Approach

The synthesis of substituted arylboronic acids often involves the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate.<sup>[11][12]</sup> For **(2-Acetamido-5-chlorophenyl)boronic acid**, a common and effective strategy begins with the commercially available 2-amino-4-chlorophenol. The following protocol outlines a representative synthetic pathway.

## Experimental Protocol: A Two-Step Synthesis

### Step 1: Acetylation of 2-Amino-4-chlorophenol to N-(5-chloro-2-hydroxyphenyl)acetamide

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chlorophenol in a suitable solvent such as glacial acetic acid.
- **Reagent Addition:** Cool the solution in an ice bath. Slowly add acetic anhydride dropwise while stirring. The amide functionality is introduced here as a protecting group and for its electronic influence on the subsequent borylation step.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup and Isolation:** Quench the reaction by carefully pouring the mixture into cold water. The product, N-(5-chloro-2-hydroxyphenyl)acetamide, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

### Step 2: Borylation to yield **(2-Acetamido-5-chlorophenyl)boronic acid**

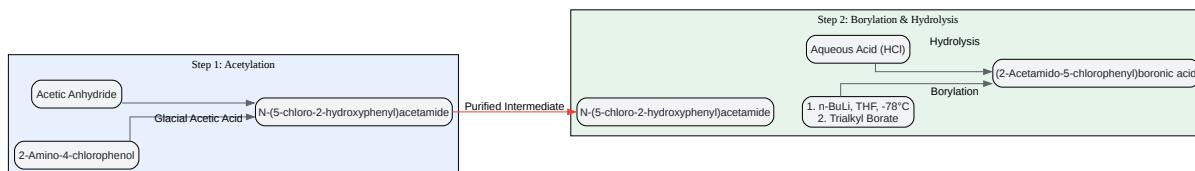
This step would typically proceed via a directed ortho-metallation or a related C-H activation/borylation strategy, though specific literature protocols for this exact transformation are proprietary or less common. A generalized approach based on established methods is as follows:

- **Reaction Setup:** In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(5-chloro-2-hydroxyphenyl)acetamide from Step 1 in an anhydrous

etheral solvent like tetrahydrofuran (THF).

- Deprotonation/Metalation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Add a strong base, such as n-butyllithium, dropwise. The base deprotonates the most acidic proton, directing the subsequent borylation to the position ortho to the directing group.
- Borylation: After stirring for a period to ensure complete metalation, slowly add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to the reaction mixture. The organolithium intermediate attacks the electrophilic boron atom.
- Hydrolysis: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding an acidic aqueous solution (e.g., dilute HCl). This hydrolysis step converts the boronate ester intermediate into the desired boronic acid.
- Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **(2-Acetamido-5-chlorophenyl)boronic acid**.

## Synthesis Workflow Diagram



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Caption: A generalized two-step synthesis pathway.

## Comprehensive Characterization: A Self-Validating System

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized **(2-Acetamido-5-chlorophenyl)boronic acid**. Each technique provides complementary information, creating a self-validating data package.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

- $^1\text{H}$  NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the acetamido methyl protons, and the amide N-H proton. The aromatic protons will exhibit splitting patterns (doublets, doublets of doublets) consistent with the 1,2,4-substitution pattern. The boronic acid protons ( $-\text{B}(\text{OH})_2$ ) are often broad and may exchange with solvent, sometimes making them difficult to observe.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including signals for the aromatic carbons, the amide carbonyl carbon, and the methyl carbon.
- $^{11}\text{B}$  NMR: This technique is specific for boron-containing compounds and is highly valuable for confirming the presence and electronic environment of the boronic acid moiety.<sup>[13]</sup> A single, relatively broad signal is expected in a chemical shift range typical for arylboronic acids.

### Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.

- Methodology: Electrospray Ionization (ESI) is a common technique for analyzing boronic acids.<sup>[14][15]</sup>

- Expected Results: In negative ion mode ESI-MS, the deprotonated molecule  $[M-H]^-$  would be the primary ion observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition ( $C_8H_9BCINO_3^-$ ). A key challenge in MS analysis of boronic acids is their tendency to form cyclic trimeric anhydrides known as boroxines, especially under thermal conditions, which can complicate spectra.[15]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

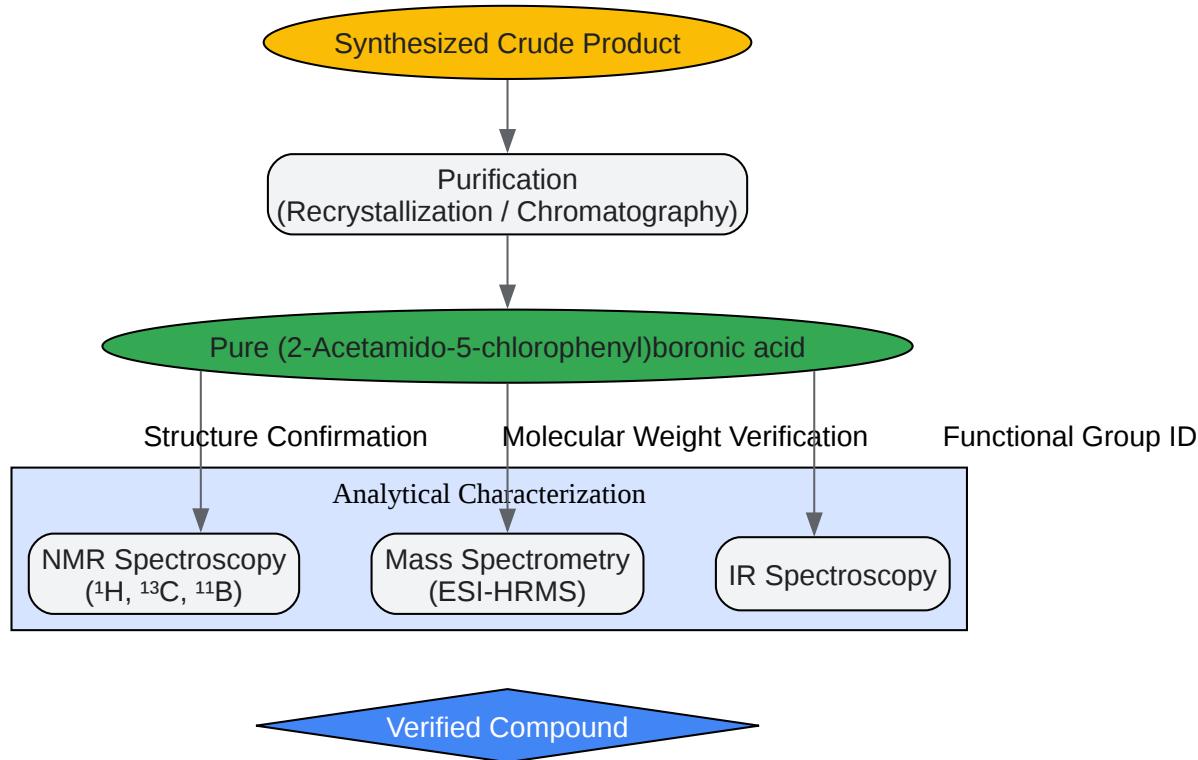
- Expected Absorption Bands:

- $\sim 3400\text{-}3200\text{ cm}^{-1}$ : A broad band corresponding to the O-H stretching of the boronic acid group and the N-H stretching of the amide.
- $\sim 1660\text{ cm}^{-1}$ : A strong absorption for the C=O stretching of the amide II band.
- $\sim 1370\text{ cm}^{-1}$ : A characteristic band for the B-O stretching vibration.[16]
- $\sim 800\text{-}700\text{ cm}^{-1}$ : Bands associated with C-Cl stretching and C-H out-of-plane bending in the aromatic ring.

## Summary of Expected Analytical Data

Technique	Expected Result
$^1H$ NMR	Signals for aromatic ( $\delta$ 7-8 ppm), amide N-H (variable), and acetamido $CH_3$ ( $\delta$ ~2.2 ppm) protons.
$^{11}B$ NMR	A single broad signal in the range of $\delta$ 27-33 ppm.[13]
HRMS (ESI-)	$[M-H]^-$ ion observed, confirming the molecular formula $C_8H_9BCINO_3$ .
IR ( $\text{cm}^{-1}$ )	Characteristic peaks for O-H/N-H, C=O (amide), and B-O bonds.[16][17][18]

## Characterization Workflow Diagram



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Caption: Workflow for purification and analytical validation.

## Applications in Suzuki-Miyaura Cross-Coupling

The primary application of **(2-Acetamido-5-chlorophenyl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.[1][4] This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds between sp<sup>2</sup>-hybridized carbon atoms.[2][3]

In a typical Suzuki-Miyaura coupling, **(2-Acetamido-5-chlorophenyl)boronic acid** is reacted with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction efficiently constructs biaryl or aryl-vinyl structures, which are common motifs in pharmaceuticals and functional materials. The tolerance of the reaction to a wide variety of

functional groups makes it exceptionally valuable in the later stages of a complex synthesis.[\[1\]](#) [\[19\]](#) Its use allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[\[19\]](#)[\[20\]](#)

## Conclusion

**(2-Acetamido-5-chlorophenyl)boronic acid** is a sophisticated and valuable reagent for synthetic and medicinal chemists. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies. A rigorous combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust framework for its complete characterization, ensuring the quality and reliability required for research and development. As a versatile building block in Suzuki-Miyaura cross-coupling reactions, it provides a reliable pathway for the synthesis of complex molecules, underscoring its continued importance in the pursuit of novel therapeutics and advanced materials.

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